molecular formula C14H17NO4 B558296 (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid CAS No. 144069-67-0

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

Cat. No. B558296
M. Wt: 263,29 g/mole
InChI Key: QONNUMLEACJFME-NSHDSACASA-N
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Description

“(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” is an organic compound that falls under the category of carboxylic compounds and derivatives . It has a molecular formula of C14H17NO4 and a molecular weight of 263.28900 .


Molecular Structure Analysis

The molecular structure of “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 263.11600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” include a molecular weight of 263.28900 and a molecular formula of C14H17NO4 . The compound’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Protective Group Applications

Selective Deprotection of N-Boc Catalyzed by Silica Gel

The tert-butoxycarbonyl (Boc) group is extensively used in organic synthesis as a protective group for amines and amino acids. A novel method for the deprotection of the N-Boc group using silica gel in refluxing toluene has been reported, showing high yields and the ability to deprotect N-Boc protected indoline and benzylamine efficiently (Z. Min, 2007).

Synthesis of Complex Molecules

Efficient Synthesis of Spirocyclic Oxindole Analogue

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue, incorporating the tert-butoxycarbonyl protected indoline, has been described. This process involves key steps like dianion alkylation and demonstrates the utility of Boc-protected indoline in constructing complex molecular architectures (Dawei Teng et al., 2006).

Novel Tert-butoxycarbonylation Reagent

The use of Boc-protected indoline derivatives in tert-butoxycarbonylation reactions for acidic proton-containing substrates has been explored, offering a chemoselective and high-yield method under mild conditions for modifying phenols, amines, and carboxylic acids (Yukako Saito et al., 2006).

Advanced Material and Method Development

Photocatalytic Dearomative [2 + 2] Cycloaddition

Boc-protected indoline-2-carboxyesters have been identified as suitable motifs for visible-light mediated intermolecular [2 + 2] cycloaddition reactions with alkenes. This showcases the application of Boc-protected indoline in constructing sp3-rich cyclobutane-fused scaffolds, which are valuable in drug discovery and development (Martins S Oderinde et al., 2020).

Cytotoxicity Studies

Research has investigated the structural influence of indole C5-N-substituents on the cytotoxicity of seco-duocarmycin analogs, utilizing tert-butoxycarbonyl-protected indoline derivatives. This highlights the role of Boc-protected indoline in medicinal chemistry for the development of potential therapeutic agents (Taeyoung Choi & E. Ma, 2011).

Safety And Hazards

The safety information for “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” indicates that it has hazard codes of H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNUMLEACJFME-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373160
Record name (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

CAS RN

144069-67-0
Record name (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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